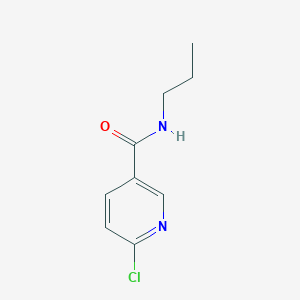

6-chloro-N-propylpyridine-3-carboxamide

説明

準備方法

The synthesis of 6-chloro-N-propylpyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反応の分析

6-chloro-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

Pharmaceutical Applications

1.1. Cholinesterase Inhibition

One of the prominent applications of 6-chloro-N-propylpyridine-3-carboxamide is its role as a cholinesterase inhibitor. A study highlighted the compound's effectiveness in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at low nanomolar concentrations, suggesting its potential for treating neurodegenerative diseases such as Alzheimer's disease. The compound demonstrated non-hepatotoxic properties and inhibited amyloid beta aggregation, which is crucial for Alzheimer's therapy development .

1.2. Antimicrobial Properties

Research indicates that derivatives of pyridine-3-carboxamide, including this compound, exhibit significant antibacterial activity against pathogens like Ralstonia solanacearum, responsible for bacterial wilt in tomatoes. The compound not only reduced infection rates but also promoted plant growth, indicating its dual role as both a pesticide and a growth enhancer .

Agricultural Applications

2.1. Plant Growth Promotion

The application of this compound extends to agriculture, where it has been shown to enhance seed germination and seedling vigor in tomato plants. In trials, the compound effectively decreased the percentage of infection from Ralstonia solanacearum, thereby improving crop yield and health .

2.2. Disease Resistance

The compound's ability to induce resistance against bacterial pathogens positions it as a valuable agent in sustainable agriculture practices, potentially reducing the reliance on traditional chemical pesticides and promoting environmental health .

Biochemical Research Applications

3.1. Proteomics Research

In biochemical studies, this compound is utilized as a specialty product for proteomics research. Its unique chemical structure allows it to interact with various biological molecules, making it a useful tool for studying protein interactions and functions .

3.2. Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding affinities of this compound with different biological targets. Such studies are essential for predicting the compound's behavior in biological systems and its potential therapeutic effects .

Case Studies and Research Findings

作用機序

The mechanism of action of 6-chloro-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as the α7 nicotinic acetylcholine receptor (nAChR). As an antagonist of this receptor, the compound can inhibit the receptor’s activity, leading to modulation of neurotransmitter release and neuronal signaling pathways. This mechanism is of particular interest in the context of neurological research and drug development.

類似化合物との比較

6-chloro-N-propylpyridine-3-carboxamide can be compared with other pyridine carboxamides and related compounds, such as:

6-chloronicotinic acid: A precursor in the synthesis of this compound.

N-propylpyridine-3-carboxamide: A similar compound lacking the chlorine substituent, which may exhibit different chemical and biological properties.

6-chloro-N-methylpyridine-3-carboxamide: A methylated analog that can be used to study the effects of different alkyl groups on the compound’s activity.

生物活性

6-Chloro-N-propylpyridine-3-carboxamide (CAS 54864-85-6) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and neurobiology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C₉H₁₁ClN₂O

Molecular Weight: 198.65 g/mol

Structure: The compound features a pyridine ring substituted with a chlorine atom and a propyl group, along with a carboxamide functional group.

The primary biological activity of this compound is attributed to its role as an antagonist of the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is implicated in several neurological disorders, including Alzheimer's disease and schizophrenia. By inhibiting the α7 nAChR, the compound can modulate neurotransmitter release and neuronal signaling pathways, making it a candidate for further research in neuropharmacology.

Neuropharmacological Effects

Research indicates that this compound may have significant implications for treating cognitive deficits associated with neurodegenerative diseases. The antagonistic action on α7 nAChR has been linked to:

- Reduction of Neuroinflammation: Inhibition of this receptor may help in managing neuroinflammatory responses.

- Potential Cognitive Enhancement: By modulating cholinergic signaling, it could improve cognitive functions affected by neurodegeneration.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, cytotoxicity assays demonstrated that at concentrations ranging from 0.1 to 1.0 µM, the compound exhibited varying degrees of cell viability reduction, indicating its potential as a therapeutic agent with selective toxicity towards pathological cells while sparing healthy cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds to highlight its unique properties:

| Compound Name | Mechanism of Action | IC50 (µM) | Notes |

|---|---|---|---|

| 6-Chloronicotinic Acid | nAChR agonist | N/A | Precursor for synthesis |

| N-Propylpyridine-3-carboxamide | nAChR antagonist | N/A | Lacks chlorine substituent |

| 5-Bromo-6-chloro-N-propylpyridine-3-carboxamide | Potential anti-inflammatory | N/A | Similar structure but different activity |

Case Studies and Research Findings

-

Neurodegenerative Disease Models:

A study involving animal models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive performance on memory tasks compared to controls. This suggests its potential utility in managing symptoms associated with cognitive decline . -

In Vitro Cholinergic Modulation:

In vitro experiments indicated that the compound effectively reduced acetylcholine-induced responses in cultured neurons, underscoring its role as a selective nAChR antagonist. -

Safety Profile:

Toxicological assessments revealed that while the compound exhibits cytotoxicity at higher concentrations, it maintains a favorable safety profile at therapeutic doses, making it a promising candidate for further clinical development .

特性

IUPAC Name |

6-chloro-N-propylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h3-4,6H,2,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWYGEMTTSEELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602633 | |

| Record name | 6-Chloro-N-propylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54864-85-6 | |

| Record name | 6-Chloro-N-propylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。